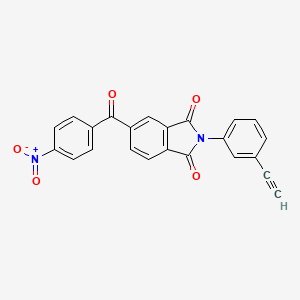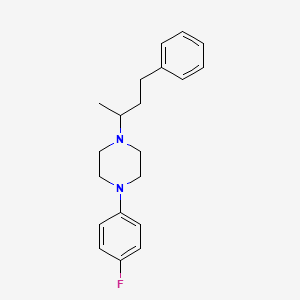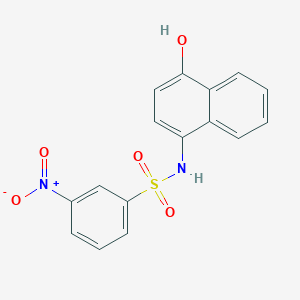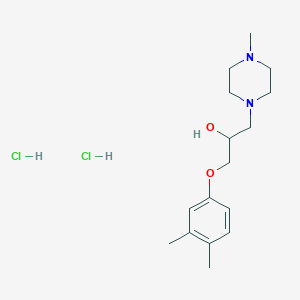![molecular formula C17H20O5 B5187161 propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PTCA, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activation of Akt and mTOR, which leads to the inhibition of cell proliferation and survival. It also induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell proliferation, survival, and invasion. It also inhibits the activation of various signaling pathways involved in cancer progression. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and stability. It is also easy to synthesize and purify. However, one of the limitations of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is to study its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its potential as a therapeutic agent in combination with other drugs. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can also be modified to improve its solubility and bioavailability. Finally, the mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be further studied to identify new targets for cancer therapy.
Conclusion:
In conclusion, propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including its potential applications in other diseases and its use in combination with other drugs.
Synthesemethoden
The synthesis of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3,4,8-trimethylcoumarin with propyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells.
Eigenschaften
IUPAC Name |
propyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-8-20-15(18)9-21-14-7-6-13-10(2)11(3)17(19)22-16(13)12(14)4/h6-7H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRALLSJLWYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-YL)oxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)


![5-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187177.png)